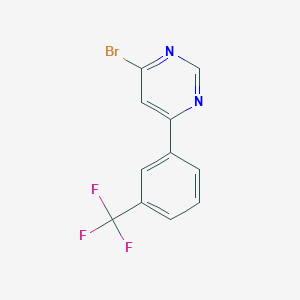

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine

説明

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a useful research compound. Its molecular formula is C11H6BrF3N2 and its molecular weight is 303.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s worth noting that pyrimidine derivatives have been widely studied for their potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that involves the formation of carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

It’s known that pyrimidine derivatives can interact with various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules to improve their pharmacokinetic properties .

Result of Action

It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Action Environment

It’s known that the trifluoromethyl group can enhance the stability and lipophilicity of drug molecules, which can influence their interaction with biological systems .

生化学分析

Biochemical Properties

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By inhibiting key kinases in this pathway, this compound can alter the expression of genes involved in these processes, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups contribute to its high affinity for certain enzyme active sites, allowing it to act as a potent inhibitor. This inhibition can result in the downregulation of enzyme activity, leading to alterations in cellular signaling and metabolic pathways. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as the inhibition of tumor growth and reduction of inflammation. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, it can alter metabolite levels by modulating the activity of enzymes involved in amino acid and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, thereby influencing its biochemical and cellular effects .

生物活性

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and implications in therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyrimidine ring substituted with a bromine atom and a trifluoromethyl group, which enhances its biological activity through increased lipophilicity and metabolic stability.

1. Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that it can inhibit CDK activity, thereby affecting cellular proliferation and survival pathways .

2. Cellular Effects

This compound influences multiple cellular processes:

- Cell Signaling : It modulates pathways such as cyclic AMP (cAMP), crucial for various cellular responses.

- Gene Expression : The compound alters gene expression profiles associated with cell growth and apoptosis.

The mechanism of action involves binding to specific sites on target enzymes, leading to inhibition or activation of biological processes. For instance, it has been noted to inhibit inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| CDK Inhibition | Cell cycle arrest | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Induces apoptosis in cancer cells |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies reported minimal inhibitory concentrations (MICs) as low as 1 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In cancer research, this compound has shown promising results in inhibiting the proliferation of breast cancer cell lines (e.g., MDA-MB-231). It demonstrated an IC50 value of approximately 2.95 µM, indicating potent anticancer activity compared to existing treatments like Abemaciclib .

Inflammation Modulation

A study highlighted its role in reducing pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent. The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.

Safety and Toxicology

Initial toxicity studies indicate that while this compound exhibits therapeutic potential, high doses may lead to adverse effects such as organ toxicity. Ongoing research aims to establish safe dosage ranges for clinical applications .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is , with a molecular weight of 303.08 g/mol. The presence of bromine and trifluoromethyl groups enhances its biological activity and interaction with various enzymes and proteins.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain kinases, which are critical in cellular signaling pathways. By binding to the active sites of these enzymes, it prevents substrate access and subsequent phosphorylation events. For instance, it has shown effects on the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth, differentiation, and apoptosis.

Antiviral and Anticancer Activities

Pyrimidine derivatives, including this compound, have been widely studied for their antiviral and anticancer properties. The trifluoromethyl group often improves pharmacokinetic properties, enhancing the efficacy of drug candidates in clinical settings. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines .

Case Studies

Several studies have documented the effects of this compound on different biological systems:

- Inhibition of Kinases : Studies have shown that this compound effectively inhibits specific kinases involved in cancer progression, leading to reduced proliferation of cancer cells in vitro.

- Antimicrobial Activity : Research has demonstrated that derivatives with similar structures possess antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves methods like Suzuki-Miyaura cross-coupling reactions, which are essential for creating complex organic molecules with high specificity. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

Potential Therapeutic Uses

Given its biochemical properties, this compound may serve as a lead structure for developing new drugs targeting specific diseases:

- Cancer Therapy : Its ability to inhibit key signaling pathways makes it a candidate for further development in cancer therapeutics.

- Antiviral Drugs : The antiviral potential observed in related compounds suggests that this pyrimidine derivative could be explored for treating viral infections.

特性

IUPAC Name |

4-bromo-6-[3-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3N2/c12-10-5-9(16-6-17-10)7-2-1-3-8(4-7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNGTWFOGPSPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。